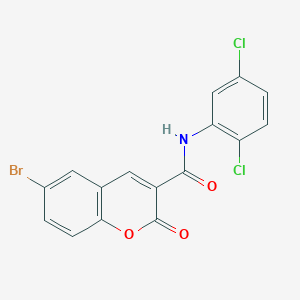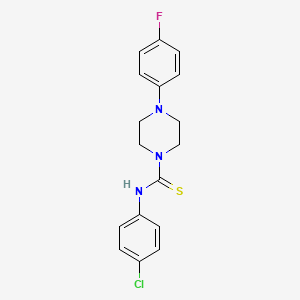
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine, also known as VUF 6002, is a compound that belongs to the class of quinolines. It has been extensively studied for its potential therapeutic applications in various diseases.
科学研究应用
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antipsychotic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用机制
The exact mechanism of action of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor. It also acts as a partial agonist of the serotonin 5-HT1A receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons. Additionally, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
实验室实验的优点和局限性
One of the main advantages of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it difficult to achieve the desired effects in some experiments.
未来方向
There are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential in this area. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more potent analogs of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 may improve its usefulness as a research tool.
Conclusion:
In conclusion, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the dopamine D3 receptor and its range of biochemical and physiological effects make it a useful tool for studying the role of this receptor in various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 that may lead to new therapeutic applications.
合成方法
The synthesis of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 involves the reaction of 7-chloro-4-methylquinoline with cycloheptylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The resulting product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
7-chloro-N-cycloheptyl-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(19-14-6-4-2-3-5-7-14)20-16-11-13(18)8-9-15(12)16/h8-11,14H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCNJJDKEMRJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)


![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)


